molecular formula C14H21NO3 B1583111 1-Nitro-4-(octyloxy)benzene CAS No. 49562-76-7

1-Nitro-4-(octyloxy)benzene

Cat. No. B1583111
CAS RN: 49562-76-7
M. Wt: 251.32 g/mol
InChI Key: WTTNDGCMXADGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-4-(octyloxy)benzene is a chemical compound with the CAS Number 49562-76-7 . It has a molecular weight of 251.33 .


Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-(octyloxy)benzene can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(octyloxy)benzene is represented by the InChI code 1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 . This indicates that the compound consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Electronic Devices and Molecular Electronics

  • A study utilized a molecule with a nitroamine redox center in an electronic device. This device demonstrated significant negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 (Chen, Reed, Rawlett, & Tour, 1999).

Chemical Synthesis and Reactions

  • 1-Nitro-4-(pentafluorosulfanyl)benzene underwent amination and reduction processes, highlighting its role in the synthesis of specific benzimidazoles, quinoxalines, and benzotriazoles (Tereza Pastýříková et al., 2012).
  • Vicarious nucleophilic substitutions (VNS) of hydrogen in 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions resulted in the formation of various substituted products, showing the compound's utility in organic synthesis (Beier, Pastýříková, & Iakobson, 2011).

Materials Science and Liquid Crystals

  • The thermal properties of derivatives of 4-octyloxyphenyl 4-(4-R-3-nitrobenzoyloxy) benzoates were examined. These compounds showed phases with different molecular arrangements, indicative of their potential applications in materials science (Sugiura et al., 1991).

properties

IUPAC Name

1-nitro-4-octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTNDGCMXADGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197849
Record name p-Nitrophenyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-(octyloxy)benzene

CAS RN

49562-76-7
Record name p-Nitrophenyl octyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-bromooctane (1 g, 5.18 mmole) and 4-nitrophenol, sodium salt (0.92 g, 5.71 mmole) were refluxed in DMSO (30 ml) at 120° C. for 5 hours. The DMSO was distilled off to near dryness. The resulting brown residue was loaded onto a silica column and eluted with 10:1 mixture of petroleum ether and diethylether. The yield was 30%. 1H NMR (CDCl3, peaks at =8.18 (m, 2H), 6.93 (m, 2H), 4.04 (t, 2H), 1.81 (p, 2H), 1.33 (m, 10H), 0.89 (t, 3H)). Elemental analysis calculated for C14H21O3N: C, 66.91; H, 8.42; N, 5.57. Found: C, 66.97; H, 8.34; N, 5.52.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-4-(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Nitro-4-(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Nitro-4-(octyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Nitro-4-(octyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Nitro-4-(octyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Nitro-4-(octyloxy)benzene

Citations

For This Compound
8
Citations
JC Lewis, FH Arnold - Chimia, 2009 - chimia.ch
Efficient catalysts for selective oxidation of C–H bonds using atmospheric oxygen are highly desirable to decrease the economic and environmental costs associated with conventional …
Number of citations: 63 www.chimia.ch
DY Kim, SA Lee, YJ Choi, SH Hwang… - … A European Journal, 2014 - Wiley Online Library
A ribbon‐shaped chiral liquid crystalline (LC) dendrimer with photochromic azobenzene mesogens and an isosorbide chiral center (abbreviated as AZ 3 DLC) was successfully …
A Muravev, T Gerasimova, R Fayzullin… - International Journal of …, 2020 - mdpi.com
Achieving high thermal stability and control of supramolecular organization of functional dyes in sensors and nonlinear optics remains a demanding task. This study was aimed at the …
Number of citations: 6 www.mdpi.com
ZC Smith - 2015 - search.proquest.com
Organic electronics often use conjugated polymers to enable optoelectronic activity. It is a common practice to modify a polymer with alkyl side chains that improve its solubility so that …
Number of citations: 0 search.proquest.com
D Monti, G Ottolina, G Carrea, S Riva - Chemical reviews, 2011 - ACS Publications
The class of oxidoreductases, to which belong all enzymes catalyzing oxidoreduction reactions, includes several groups of biocatalysts such as dehydrogenases, monooxygenases, …
Number of citations: 247 pubs.acs.org
J Xie, C Xu, Q Dai, X Wang, G Xu, Y Chen, L Dai - Tetrahedron, 2017 - Elsevier
A series of novel asymmetric azo reagents, 1-(tert-butyl)-2-(4-substituted benzyl) azodicarboxylate, were prepared. The synthetic process has the advantage of simpleness, easy …
Number of citations: 2 www.sciencedirect.com
AJT Ferreira - 2013 - hull-repository.worktribe.com
This work describes and discusses the design, synthesis and characterization of novel photoactive liquid crystalline silsesquioxanes. The investigations carried out include the initial …
Number of citations: 3 hull-repository.worktribe.com
F Wang, B Tang, Y Xie, J Li - Chinese Journal of Chemistry, 2010 - Wiley Online Library
Synthesis of alkyl aryl ethers via copper‐catalyzed etherizations of electron‐deficient aryl fluorides with quaternary ammonium bromides and water has been developed. In the presence …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.